

semaxanib phase III colorectal cancer

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Compound Focus: Semaxinib

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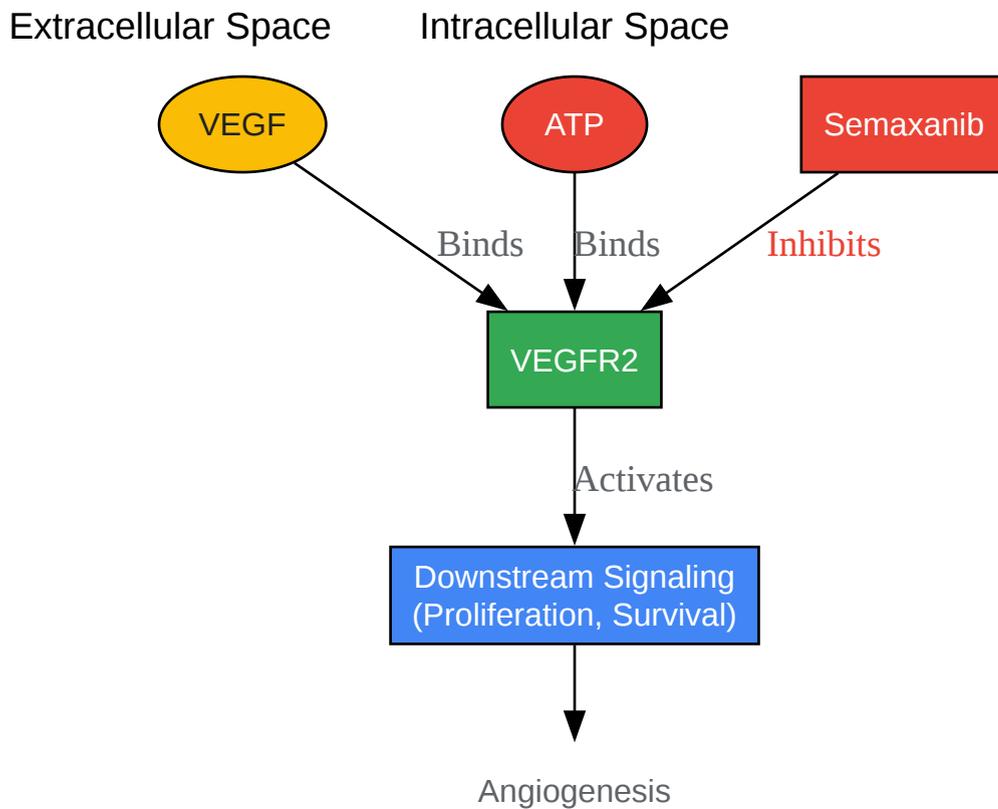
Drug Profile & Mechanism of Action

Semaxanib is a small molecule tyrosine kinase inhibitor identified as one of the first synthetic compounds targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway [1] [2]. Its development was centered on an anti-angiogenic strategy for cancer treatment.

- **Primary Target:** Potent and selective inhibitor of VEGF Receptor 2 (VEGFR-2/Flk-1/KDR) [3] [4] [5].
- **Secondary Targets:** Also inhibits VEGFR-1, c-KIT, and has minor activity against PDGFR [4] [2].
- **Mechanism:** As a competitive ATP inhibitor, it blocks downstream signaling in endothelial cells, suppressing proliferation and new blood vessel formation crucial for tumor growth and metastasis [1] [4].

The diagram below illustrates the core VEGF signaling pathway targeted by Semaxanib.

VEGF Signaling Pathway and Semaxanib Inhibition



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VEGF pathway and Semaxanib inhibition.

Clinical Trial Data & Discontinuation

Despite promising early results, Semaxanib failed to progress beyond Phase II trials.

Phase I/II Data Summary

The tables below summarize key efficacy and safety findings from representative clinical trials.

Table 1: Efficacy Outcomes from Phase I/II Trials

Trial Description	Patient Population	Key Efficacy Findings	Citation
Phase I: Semaxanib + Irinotecan	Advanced CRC (failed prior therapy)	2/9 patients: Partial Response; 3/9 patients: Stable Disease	[6]
Phase I: Semaxanib Monotherapy	Treatment-refractory solid tumours	No reproducible DCE-MRI changes; No significant change in VEGF levels	[3]
Phase II: Semaxanib Monotherapy	Metastatic Renal Cell Carcinoma (RCC)	9/24 patients: Stable Disease; Median PFS: 59 days	[4]
Phase II: Semaxanib + IFN- α	Renal Cell Carcinoma (RCC)	Poor efficacy & significant toxicity	[4]

Table 2: Documented Safety and Tolerability Profile

Adverse Event	Common Grade (1-2)	Less Common Grade (3)	Citation
General	Fatigue, headache	Severe headache	[6] [4]
Gastrointestinal	Nausea, vomiting, diarrhea, abdominal cramping	Vomiting	[6] [4]
Hematologic	Anemia	Not reported	[6]
Other	Arthralgia, pruritus	Uncontrollable pruritus (led to discontinuation)	[4]

Phase III Outcome and Rationale for Discontinuation

In February 2002, Pharmacia (then-parent of SUGEN) prematurely terminated Phase III clinical trials of Semaxanib for advanced colorectal cancer due to **discouraging results** [5]. Development was fully discontinued because of:

- **Poor efficacy** in later-stage trials [6] [5].
- **Significant adverse toxicity** observed in combination regimens [4].

- The prospect of **next-generation tyrosine kinase inhibitors** with more favorable profiles, such as sunitinib (SU11248), which was successfully developed from the same chemical lineage [2] [5].

Experimental Protocol Outline

For researchers, here is a summary of the key methodology from a Phase I trial investigating Semaxanib in combination with irinotecan for advanced colorectal cancer [6].

- **1. Study Design:** Phase I, dose-escalation study.
- **2. Patient Population:** Patients with advanced colorectal cancer who had failed at least one prior treatment.
- **3. Drug Administration:**
 - **Irinotecan:** Fixed dose of 125 mg/m², administered weekly for 4 weeks, followed by a 2-week rest.
 - **Semaxanib:** Escalating doses (85, 110, to 145 mg/m²) administered twice weekly via intravenous infusion.
- **4. Premedication:** Patients received intravenous chlorpheniramine (10 mg), dexamethasone (10 mg), and ranitidine (50 mg) 1 hour before Semaxanib infusion to mitigate hypersensitivity reactions to the Cremophor vehicle [3].
- **5. Endpoints:**
 - **Primary:** Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
 - **Secondary:** Tumor response evaluation using standard criteria (e.g., WHO) after each 6-week cycle.

Legacy and Research Impact

Although Semaxanib failed as a drug, its development provided valuable insights that influenced future cancer therapeutics and research models.

- **Paved the Way for Next-Generation TKIs:** Research on Semaxanib's indolin-2-one core structure directly contributed to developing **sunitinib (SU11248)**, a multi-targeted TKI approved for renal cell carcinoma and other cancers [2] [5].
- **Validation of Anti-Angiogenesis:** It served as an early proof-of-concept for targeting the VEGF pathway, reinforcing its viability as a cancer treatment strategy [1].
- **Contribution to Disease Modeling:** The observation that Semaxanib, in combination with chronic hypoxia, induces severe pulmonary hypertension in rodents led to the establishment of the widely used **Sugen-Hypoxia (SuHx) model** for studying pulmonary arterial hypertension [5].

The case of Semaxanib underscores that a potent mechanism of action and positive early-phase data do not guarantee clinical success, highlighting the critical importance of drug properties, safety profiles, and the competitive landscape in oncology drug development.

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